molecular formula C8H9ClN2O2 B1395091 Ethyl 3-amino-6-chloropyridine-2-carboxylate CAS No. 1352200-86-2

Ethyl 3-amino-6-chloropyridine-2-carboxylate

Cat. No.: B1395091
CAS No.: 1352200-86-2
M. Wt: 200.62 g/mol
InChI Key: QYJWETQREORXMD-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-chloropyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group at the 3-position, a chlorine atom at the 6-position, and an ethyl ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-chloropyridine-2-carboxylate typically involves the reaction of 3-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-chloropyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used. The reactions are conducted under atmospheric pressure and room temperature.

    Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or organic solvents is used. The reactions are performed at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

    Reduction Reactions: The major product is this compound.

    Oxidation Reactions: The major product is ethyl 3-nitro-6-chloropyridine-2-carboxylate.

Scientific Research Applications

Ethyl 3-amino-6-chloropyridine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in the development of bioactive molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-chloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering the conformation of receptors, and modulating signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-amino-6-chloropyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-amino-4-chloropyridine-2-carboxylate: Similar structure but with the chlorine atom at the 4-position.

    Ethyl 3-amino-6-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-amino-6-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-amino-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJWETQREORXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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